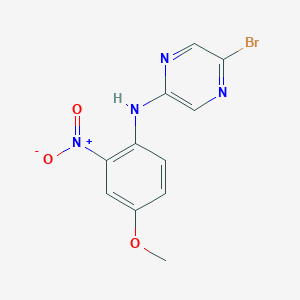
3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with formic acid, followed by cyclization to form the triazole ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as solvent choice and reaction time, is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazoles with different functional groups.
Aplicaciones Científicas De Investigación
3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as catalase, by binding to the active site and preventing substrate access . This inhibition can lead to the accumulation of reactive oxygen species, which can have various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Diamino-1H-1,2,4-triazolo[4,3-b][1,2,4]triazole
- 3,7-Diamino-7H-1,2,4-triazolo[4,3-b][1,2,4]triazole
- 3,6,7-Triamino-7H-1,2,4-triazolo[4,3-b][1,2,4]triazole
Uniqueness
3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide is unique due to its specific structural features and the presence of the imino group, which can influence its reactivity and biological activity
Propiedades
Número CAS |
89033-07-8 |
|---|---|
Fórmula molecular |
C3H5N5O |
Peso molecular |
127.11 g/mol |
Nombre IUPAC |
3-amino-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C3H5N5O/c4-2-6-1-8(7-2)3(5)9/h1H,(H2,4,7)(H2,5,9) |
Clave InChI |
BYAQWNYPXQRHIC-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=NN1C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


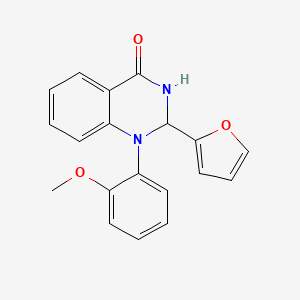
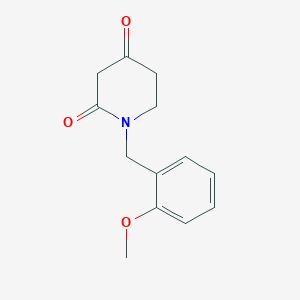
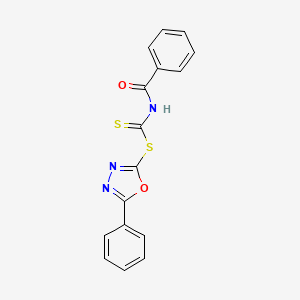
![Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate](/img/structure/B12905090.png)
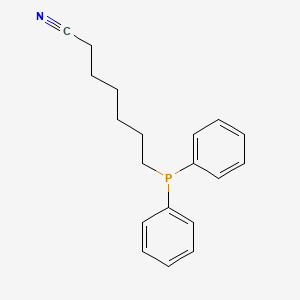
![4-Chloro-5-({[(3,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905102.png)
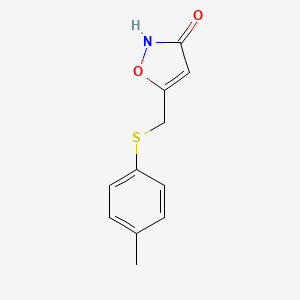
![6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine](/img/structure/B12905110.png)

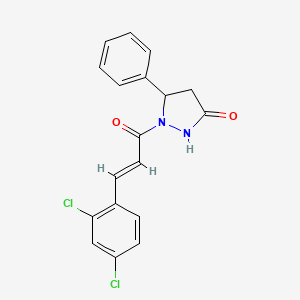
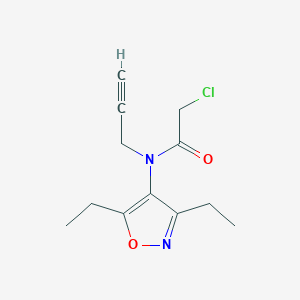
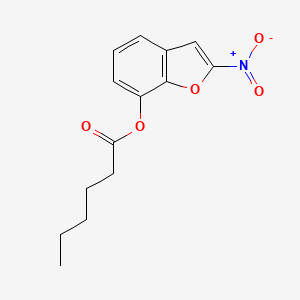
![2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole](/img/structure/B12905148.png)
